molecular formula C9H9NO B1342931 4-methyl-1H-indol-5-ol CAS No. 19499-97-9

4-methyl-1H-indol-5-ol

Cat. No. B1342931
Key on ui cas rn: 19499-97-9
M. Wt: 147.17 g/mol
InChI Key: KFELHBGMNBHIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906653B2

Procedure details

5-Methoxy-4-methyl-1H-indole (400.0 mg, 2.48 mmol) was dissolved in CH2Cl2 in an inert atmosphere, and the mixture was cooled to 5° C. Aluminium trichloride (1.65 g, 12.4 mmol) was added, and the reaction mixture was stirred for 5 min, at which point ethanethiol (770.8 mg, 12.4 mmol) was added dropwise. Stirring was continued for 2 h at 5° C. The mixture was poured into ice water (10 mL), stirred for 20 min, and then NaHCO3 was added until a pH>7 was reached. The mixture was extracted with CH2Cl2 (4×), the combined organic phases dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (EtOAc/hexane (v/v) 1:5) to give 133 mg (36%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3): 2.46 (s, 3H), 4.40 (br, 1H), 6.49 (s, 1H), 6.76 (d, 1H), 7.10 (d, 1H), 7.19 (s, 1H), 8.03 (br, 1H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
770.8 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
36%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([CH3:12])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[Cl-].[Cl-].[Cl-].[Al+3].C(S)C.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:12][C:4]1[C:3]([OH:2])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
COC=1C(=C2C=CNC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
770.8 mg
Type
reactant
Smiles
C(C)S
Step Four
Name
ice water
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (EtOAc/hexane (v/v) 1:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C2C=CNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 133 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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